2-Diethoxyphosphorylethylbenzene

Catalog No.
S1909284
CAS No.
54553-21-8
M.F
C12H19O3P
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Diethoxyphosphorylethylbenzene

CAS Number

54553-21-8

Product Name

2-Diethoxyphosphorylethylbenzene

IUPAC Name

2-diethoxyphosphorylethylbenzene

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C12H19O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

WEXGRJPJMNUCMG-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCC1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CCC1=CC=CC=C1)OCC

Application in Antimicrobial Agents

Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Diethyl Benzylphosphonates have been synthesized and evaluated as potential antimicrobial agents . The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied .

Methods of Application: The organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .

Results or Outcomes: Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .

Application in Optoelectronics

Scientific Field: This application falls under the field of Optoelectronics .

Methods of Application: The methods for obtaining high-quality 2-Diethoxyphosphorylethylbenzene and similar compounds include exfoliation, hydrothermal and chemical vapor deposition . These compounds can be used as building blocks in p‐n junctions in optoelectronic devices .

Results or Outcomes: Due to its unique electronic, optical, and energy band properties, 2-Diethoxyphosphorylethylbenzene has been increasingly investigated due to the conductivity of the p‐type charge carrier upon palladium contact . The dynamic research on these compounds and van der Waals heterostructures shows great potential .

Application in Data Structures and Algorithms

Scientific Field: This application falls under the field of Computer Science .

Summary of the Application: While there’s no direct application of 2-Diethoxyphosphorylethylbenzene in data structures and algorithms, the concept of ‘2D’ is widely used in this field . For instance, 2D arrays are a fundamental data structure used in algorithms .

Methods of Application: 2D arrays are used in various algorithms and can be implemented in different programming languages . They are particularly useful in problems that require multi-dimensional data representation .

Results or Outcomes: The use of 2D arrays and similar data structures has enabled the development of efficient algorithms for complex problems . They are fundamental to many areas of computer science, including graphics, game development, scientific computing, and more .

2-Diethoxyphosphorylethylbenzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a diethoxyphosphoryl group. This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to the presence of the phosphorus atom, which can impart specific biological activities and reactivity patterns.

The chemical behavior of 2-Diethoxyphosphorylethylbenzene can be understood through various types of reactions:

  • Nucleophilic Substitution Reactions: The phosphorus atom in the diethoxyphosphoryl group can undergo nucleophilic attack, allowing for the substitution of leaving groups.
  • Esterification: The compound can react with alcohols to form esters, which may be useful in synthesizing more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the diethoxyphosphoryl group can hydrolyze, releasing ethanol and generating a phosphonic acid derivative.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing phosphorus, such as 2-Diethoxyphosphorylethylbenzene, may exhibit various biological activities. These activities often stem from their ability to interact with biological macromolecules:

  • Antimicrobial Activity: Some phosphorus-containing compounds have shown efficacy against bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Cytotoxicity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic applications.

The synthesis of 2-Diethoxyphosphorylethylbenzene typically involves multi-step processes:

  • Formation of the Diethoxyphosphoryl Group: This can be achieved by reacting phosphorus oxychloride with ethanol to form diethoxyphosphoryl chloride, which can then be reacted with an appropriate ethylene derivative.
  • Benzylation: The resulting product can undergo Friedel-Crafts alkylation using benzene to introduce the benzyl group onto the phosphoryl moiety.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the phosphorus center.

2-Diethoxyphosphorylethylbenzene has several potential applications:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Agricultural Chemicals: The compound could serve as a precursor for developing pesticides or herbicides due to its biological activity.
  • Material Science: It may be utilized in creating phosphorous-based polymers or materials with enhanced properties.

Interaction studies involving 2-Diethoxyphosphorylethylbenzene focus on its reactivity with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal insights into its mechanism of action and potential side effects.
  • Cellular Uptake: Understanding how this compound enters cells can aid in designing effective delivery systems for therapeutic applications.

These studies are crucial for assessing both efficacy and safety profiles in potential applications.

Several compounds share structural similarities with 2-Diethoxyphosphorylethylbenzene, including:

Compound NameStructure FeaturesUnique Aspects
Diethyl phosphonatePhosphorus atom with ethyl groupsUsed as a building block in organophosphate synthesis
Ethyl benzyl phosphonateBenzene ring substituted with phosphonate groupExhibits different biological activities compared to 2-Diethoxyphosphorylethylbenzene
Phenyl diethyl phosphatePhenol substituted with diethyl phosphateKnown for its neurotoxic effects

The uniqueness of 2-Diethoxyphosphorylethylbenzene lies in its specific combination of ethoxy groups and a benzene ring, which may influence its reactivity and biological activity differently than other similar compounds.

The Michaelis-Arbuzov reaction constitutes one of the most fundamental and widely utilized methodologies for constructing carbon-phosphorus bonds in organophosphorus chemistry [2] [3]. This reaction, first discovered by August Michaelis in 1898 and subsequently developed by Aleksandr Arbuzov, involves the transformation of trivalent phosphite esters with alkyl halides to produce pentavalent organophosphonates [2] [4].

Mechanistic Pathway

The classical Michaelis-Arbuzov mechanism proceeds through a well-characterized two-step process involving nucleophilic substitution reactions [5]. The initial step involves nucleophilic attack by the phosphorus lone pair of the phosphite ester on the electrophilic carbon of the alkyl halide, generating a highly unstable phosphonium salt intermediate [5]. This process follows an SN2 mechanism, with the phosphorus center attacking the carbon atom bearing the halogen substituent [4].

The subsequent step involves nucleophilic attack by the displaced halide anion on one of the alkyl groups of the phosphonium intermediate, resulting in cleavage of the carbon-oxygen bond and formation of the desired phosphonate ester along with an alkyl halide byproduct [5]. This second SN2 reaction proceeds with inversion of configuration at the carbon center, providing mechanistic evidence for the substitution pathway [2].

Thermodynamic Considerations

Recent computational studies utilizing density functional theory have provided detailed insights into the energetics of the Arbuzov reaction [6]. For the reaction between ethyl halides and trimethoxyphosphine, the activation barriers vary significantly with the nature of the halogen substituent [6]. In the gas phase, the first transition state occurs at 44.9 kcal/mol for ethyl chloride and lower values for ethyl bromide, reflecting the superior leaving group ability of bromide [6].

The influence of solvent polarity proves crucial for reaction energetics [6]. Polar solvents such as methanol significantly stabilize the phosphonium salt intermediate, reducing activation barriers by approximately 10 kcal/mol for chloroethane and 4 kcal/mol for bromoethane [6]. This stabilization effect arises from the polar nature of the intermediates formed during the reaction sequence.

Substrate Scope and Limitations

The Michaelis-Arbuzov reaction demonstrates excellent compatibility with primary alkyl halides, while secondary and tertiary halides generally provide inferior results due to competing elimination reactions [3] [4]. The reactivity order follows the expected trend: primary > secondary >> tertiary alkyl halides [5]. Additionally, the halogen reactivity decreases in the order: iodide > bromide > chloride, reflecting the leaving group ability of these substituents [4] [5].

For the synthesis of 2-diethoxyphosphorylethylbenzene, the reaction would typically employ triethyl phosphite with an appropriate benzylethyl halide precursor [7] [8]. Triethyl phosphite, prepared from phosphorus trichloride and ethanol in the presence of a tertiary amine base, serves as an excellent nucleophilic phosphorus source [7] [8].

Reaction Conditions and Optimization

Traditional Arbuzov reactions require elevated temperatures, typically exceeding 150°C, which can limit functional group tolerance [3]. However, recent developments have explored milder conditions through the use of radical alternatives [3]. These radical pathways proceed through photoredox catalysis at room temperature, significantly expanding the substrate scope to include secondary and tertiary alkyl halides [3].

The radical Arbuzov methodology employs specialized phosphonylation reagents such as 9-fluorenyl ortho-phenylene phosphite, which undergoes photoredox-catalyzed reaction with alkyl bromides and iodides under mild conditions [3]. Following workup with methanol or ethanol, this approach provides the corresponding dialkyl phosphonates in satisfactory yields while exhibiting excellent functional group tolerance [3].

Palladium-Catalyzed C-H Phosphorylation Strategies

Palladium-catalyzed carbon-hydrogen bond activation has emerged as a powerful strategy for the direct introduction of phosphorus-containing functional groups into aromatic systems [9] [10]. This methodology offers significant advantages over traditional cross-coupling approaches by eliminating the need for pre-functionalized aryl halides and enabling direct functionalization of unreactive C-H bonds [11].

Directed Palladium-Catalyzed Phosphorylation

The development of heterocycle-directed ortho-palladation has enabled efficient palladium(II)-catalyzed phosphorylation of aryl C-H bonds [9] [10]. This approach utilizes coordinating directing groups to position the palladium catalyst in proximity to specific C-H bonds, ensuring high regioselectivity [9]. Both hydrogen phosphonates and diaryl phosphine oxides serve as suitable coupling partners in these transformations [9] [10].

The reaction mechanism involves initial coordination of the palladium center to the directing group, followed by cyclometalation through C-H bond activation [12]. The resulting palladacycle then undergoes transmetalation with the phosphorus nucleophile, followed by reductive elimination to form the carbon-phosphorus bond and regenerate the active palladium(II) catalyst [12].

Ligand Design and Catalyst Development

The success of palladium-catalyzed phosphorylation depends critically on ligand selection and catalyst design [13]. Recent advances have focused on developing chemoselective phosphorylation systems using palladium and SelectPhos ligand combinations [13]. These catalytic systems exhibit remarkable chemoselectivity, even with poly(pseudo)halide substrates, overcoming previous limitations in substrate scope [13].

The palladium/SelectPhos system demonstrates robustness across diverse substrates including chloroaryl and bromoaryl triflates [13]. Sequential strategies combining phosphorylation with Suzuki-Miyaura coupling provide versatile platforms for synthesizing complex organophosphorus compounds in one-pot procedures [13].

Photoinduced Palladium Catalysis

Recent developments in photoinduced palladium catalysis have opened new avenues for phosphorylation reactions [14]. This approach employs visible light irradiation to generate phosphorus radicals from readily available chlorophosphine oxides and chlorophosphates [14]. The key mechanistic step involves reductive activation of phosphorus-chloride bonds with excited palladium complexes under visible light conditions [14].

Electron paramagnetic resonance spectroscopy and radical trapping experiments have confirmed the involvement of phosphorus radicals in these transformations [14]. This methodology enables regiospecific incorporation of both phosphinyl and phosphonyl groups into simple alkenes and heteroaromatic compounds through radical-mediated carbon-phosphorus bond formation [14].

Substrate Scope and Selectivity

Palladium-catalyzed phosphorylation reactions demonstrate excellent substrate tolerance and high regioselectivity [15] [16]. The methodology proves particularly effective for aromatic systems bearing electron-donating and electron-withdrawing substituents [15]. Phosphorylation of sp³ C-H bonds has been achieved through 1,4-palladium migration strategies, enabling intermolecular carbon-phosphorus bond formation with excellent regioselectivity [16].

The judicious selection of phosphine ligands proves critical for optimizing these cascade processes [16]. The strong coordination ability of phosphorus reagents to palladium catalysts presents challenges that can be overcome through careful ligand design and reaction optimization [16].

Mechanistic Insights and Development

Computational studies have provided detailed mechanistic insights into palladium-catalyzed phosphorylation reactions [17]. Density functional theory calculations reveal crucial events in the second coordination sphere, including ion pair interactions, hydrogen bonding, and proton transfer processes [17]. These findings highlight the importance of understanding the complete catalytic environment for developing improved synthetic methodologies [17].

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a green and efficient methodology for carbon-phosphorus bond formation, offering significant advantages over traditional chemical approaches [18] [19]. This methodology eliminates the need for external oxidants and reducing agents, using electricity as the sole driving force for bond formation [18] [20].

Fundamental Principles

Electrochemical phosphorylation reactions proceed through the generation of phosphorus-centered radicals or radical cations at electrode surfaces [18] [19]. The electrochemical approach enables precise control of reaction selectivity through adjustment of applied potential or current [18]. Simple synthetic systems require only electrodes, electrolytic cells, electrolytes, and power supplies, making the methodology environmentally attractive [18].

Unlike traditional methods requiring high temperature, pressure, and external oxidants, electrochemistry provides an efficient and energy-saving approach with excellent control over reaction selectivity [18]. The method proves particularly valuable for late-stage functionalization of complex molecules due to mild reaction conditions and high functional group tolerance [21].

Anodic Phosphorylation Mechanisms

Electrochemical carbon-phosphorus bond formation typically proceeds through anodic oxidation of phosphorus precursors to generate reactive phosphorus radicals [19] [20]. These radicals subsequently react with aromatic or aliphatic substrates to form carbon-phosphorus bonds [19]. The cathode typically evolves hydrogen gas, making the overall process atom-economical [19].

For arene phosphorylation, the mechanism involves formation of phosphorus radical cations through anodic oxidation [21]. These highly reactive intermediates react efficiently with arenes of diverse electronic properties under mild conditions [21]. The high reactivity of phosphorus radical cations ensures selective late-stage functionalization of complex natural products and bioactive compounds [21].

Electrode Selection and Optimization

The choice of electrode materials significantly impacts electrochemical phosphorylation reactions [18] [19]. Graphite, platinum, reticulated vitreous carbon, and nickel electrodes have been extensively used for organophosphorus compound synthesis [18]. Graphite and platinum electrodes prove most commonly employed due to their chemical stability and electrochemical properties [19] [22].

Recent studies have demonstrated the synthetic utility of electrochemical methods through continuous production of phosphonate products on substantial scales [21]. The continuous flow electrochemical synthesis of 55.0 grams of phosphonate products demonstrates the scalability and practical utility of this methodology [21].

Substrate Scope and Functional Group Tolerance

Electrochemical phosphorylation exhibits remarkable substrate scope and functional group tolerance [21] [23]. The methodology accommodates arenes with diverse electronic properties, from electron-rich to electron-deficient systems [21]. Recent developments have extended the scope to include phosphorylation of arenols and tyrosine residues using electrochemical dehydrogenative cross-coupling protocols [23].

The reaction proves compatible with various phosphite compounds, including triethyl phosphite, triisopropyl phosphite, and tributyl phosphite [23]. However, sterically demanding phosphites such as triphenyl phosphite show reduced efficiency due to steric hindrance effects [23].

Mechanistic Diversity

Electrochemical phosphorylation reactions can proceed through multiple mechanistic pathways depending on substrate structure and reaction conditions [19] [22]. For heterocyclic substrates such as quinoxalinones, the mechanism involves initial oxidation of the heteroarene due to its lower oxidative potential compared to phosphite [22]. The resulting radical cation acts as a mediator, oxidizing dialkyl phosphite to the corresponding radical for subsequent C-H phosphorylation [22].

Alternative mechanisms involve direct electrochemical oxidation of phosphorus precursors followed by radical coupling with substrate molecules [19]. The selectivity between different mechanistic pathways can be controlled through careful optimization of reaction conditions, electrolyte composition, and electrode selection [19] [22].

Optimization of Reaction Conditions for Scale-Up Production

The successful scale-up of phosphonate synthesis requires systematic optimization of reaction conditions to ensure reproducible yields, minimize byproduct formation, and maintain economic viability [24] [25]. Critical parameters include temperature control, solvent selection, catalyst loading, and reaction time optimization [24] [26].

Temperature Optimization Strategies

Temperature control represents a critical factor in phosphonate synthesis optimization [27] [28]. For McKenna deprotection reactions, temperatures between room temperature and 35°C provide optimal balance between reaction rate and selectivity [27]. Higher temperatures accelerate transesterification but may promote unwanted side reactions [27].

Michaelis-Arbuzov reactions traditionally require elevated temperatures exceeding 150°C [3]. However, recent developments in radical alternatives enable room temperature synthesis with improved functional group tolerance [3]. The choice of reaction temperature must consider both thermodynamic and kinetic factors, with polar solvents generally enabling lower reaction temperatures through stabilization of charged intermediates [6].

Solvent Effects and Selection

Solvent selection profoundly influences reaction rates, selectivity, and product isolation in phosphonate synthesis [27] [29]. Polar aprotic solvents such as acetonitrile demonstrate superior solubilizing properties for phosphonate substrates and facilitate efficient transesterification reactions [27]. The use of acetonitrile at 35°C for 24 hours provides optimal conditions for many phosphonate transformations [27].

Dimethyl sulfoxide and other dipolar aprotic solvents can dramatically accelerate phosphate ester hydrolysis by up to 10⁶-10⁷ fold compared to aqueous conditions [29]. This acceleration results from significant desolvation of phosphoryl groups in both ground state and transition state, combined with reduced hydrogen bonding interactions [29]. The magnitude of solvent effects depends on substrate structure, with dianions showing more pronounced responses than monoanions [29].

Catalyst Loading and Optimization

Catalyst loading optimization requires balancing reaction efficiency with economic considerations [25] [26]. High-throughput screening methodologies enable systematic exploration of catalyst loading effects across multiple reaction parameters [24] [30]. For palladium-catalyzed phosphorylation reactions, catalyst loadings between 5-15 mol% typically provide optimal results [16].

The development of isoreticular aluminum phosphonate-based metal-organic frameworks demonstrates the importance of systematic parameter screening [24] [30]. High-throughput methods allow rapid screening of molar ratios between linker and metal components, pH effects, and temperature optimization [24] [30].

Process Monitoring and Control

Effective scale-up requires robust process monitoring using spectroscopic techniques [27] [31]. ³¹P NMR spectroscopy provides real-time monitoring of phosphonate formation and enables optimization of reaction conditions [25] [27]. Progress monitoring at short intervals allows identification of optimal reaction endpoints and minimizes overreaction [27].

Microwave-assisted synthesis offers additional opportunities for reaction optimization through precise temperature and time control [31]. Model reactions can be optimized with respect to catalyst loading, reaction time, and temperature to achieve quantitative yields [31]. Microwave conditions often enable reduced reaction times while maintaining high selectivity [31].

Scale-Up Considerations

Successful scale-up requires consideration of heat transfer, mass transfer, and safety factors [32]. Industrial phosphate production utilizes wet processes involving reaction of phosphate rock with sulfuric acid to produce merchant-grade phosphoric acid [32]. These processes operate at scales of 1,000 tons per day and require careful management of fluoride emissions and cooling pond operations [32].

Flow chemistry approaches offer advantages for scale-up of electrochemical phosphorylation reactions [21]. Continuous flow electrochemical synthesis enables production of substantial quantities while maintaining consistent product quality [21]. The scalability of electrochemical methods has been demonstrated through gram-scale production of representative substrates with turnover numbers exceeding 10,000 [21].

XLogP3

2.2

Wikipedia

Diethyl 2-phenylethyl phosphonate

Dates

Modify: 2023-08-16

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